2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
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Overview
Description
2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzocbenzoxepin-2-yl]acetic acid;hydrochloride is a heterotricyclic compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by its unique arrangement of benzoxepin and dimethylamino groups, which contribute to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzocbenzoxepin-2-yl]acetic acid;hydrochloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include dimethylamine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzocbenzoxepin-2-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzocbenzoxepin-2-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzocbenzoxepin-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic Acid (Isoxepac): This compound shares a similar benzoxepin structure but differs in its functional groups and overall reactivity.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: Another compound with a dimethylamino propyl group, used in different chemical contexts.
Uniqueness
2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzocbenzoxepin-2-yl]acetic acid;hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C21H26ClNO3 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[11-[3-(dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-7,9-10,12,18H,5,8,11,13-14H2,1-2H3,(H,23,24);1H |
InChI Key |
NCPHSECCRALANY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origin of Product |
United States |
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